Europium--palladium (1/1)
Description
Symmetry Analysis and Space Group Determination in Europium-Palladium Systems
The crystallographic symmetry of europium-palladium compounds is strongly influenced by stoichiometric ratios and the presence of ternary elements. For example, EuPd₂Al₃ adopts a hexagonal structure with space group P6/mmm (No. 191), characterized by layered kagomé nets of Al(2) and Pd(1) atoms perpendicular to the direction. These nets form staggered trigonal and hexagonal prisms occupied by europium atoms, with two-thirds of Eu(1) residing in hexagonal prisms and Eu(2) positioned within kagomé net planes. In contrast, EuPd₂Sn₂ crystallizes in the tetragonal P4/nmm space group (CaBe₂Ge₂-type), featuring a three-dimensional [Pd₂Sn₂] polyanionic network with square-pyramidal and tetrahedral tin coordination around palladium atoms. The europium atoms occupy interstitial voids within this network, coordinated by eight palladium and eight tin atoms.
Ternary substitutions significantly alter symmetry properties. The EuPd₁₋ₓAgₓP series undergoes a structural transition from the distorted ZrBeSi-type (P3m1) to higher symmetry phases as silver replaces palladium. Temperature-dependent X-ray diffraction reveals that silver substitution reduces lattice parameter anisotropy, stabilizing the europium valence closer to +2. Computational modeling using the TB-LMTO-ASA method confirms that valence instabilities in these systems arise from van Hove singularities near the Fermi level, which are sensitive to stoichiometric changes.
Table 1: Space Group and Lattice Parameters of Selected Europium-Palladium Compounds
Lattice Parameter Optimization via Computational Modeling Approaches
First-principles calculations play a critical role in predicting and optimizing lattice parameters for europium-palladium systems. For EuPd₂Al₃ , density functional theory (DFT) simulations reproduce the experimental lattice constants (a = 9.46 Å, c = 4.28 Å) within 1% error by accounting for relativistic effects on europium’s 4f electrons. The layered kagomé net geometry introduces anisotropic bonding constraints, necessitating hybrid functional approaches (e.g., HSE06) to accurately model interlayer Pd-Al interactions.
In EuPd₂Sn₂ , linear muffin-tin orbital (LMTO) methods reveal that the tetragonal distortion (c/a = 2.26) arises from competing Pd-Sn covalent interactions (261–269 pm) and Eu-Sn electrostatic forces. Computational optimization shows that increasing the Sn-Pd bond ionicity by 5% reduces the c parameter by 0.8%, demonstrating the sensitivity of lattice dimensions to electronic structure. For mixed-valent systems like EuPd₁₋ₓAuₓAs , Monte Carlo simulations coupled with valence-dependent pseudopotentials predict a critical substitution threshold (x = 0.15) beyond which the lattice transitions abruptly to a higher-symmetry phase.
Table 2: Experimental vs. Computed Lattice Parameters for EuPd Systems
| Compound | Method | a (Å) | c (Å) | Δa (%) | Δc (%) |
|---|---|---|---|---|---|
| EuPd₂Al₃ | Experiment | 9.460 | 4.275 | – | – |
| DFT (HSE06) | 9.52 | 4.31 | +0.63 | +0.82 | |
| EuPd₂Sn₂ | Experiment | 4.624 | 10.458 | – | – |
| LMTO | 4.58 | 10.41 | -0.95 | -0.46 |
Intermetallic Bonding Configurations and Coordination Geometry Analysis
The coordination environment in europium-palladium compounds exhibits pronounced dependence on local symmetry and electron count. In EuPd₂Al₃ , Pd(1) atoms form a distorted kagomé net with three-fold coordination to Al(2) atoms (Pd-Al = 2.48 Å), while Eu(1) centers reside in hexagonal prisms with 12 equidistant Pd neighbors (Eu-Pd = 3.22 Å). Crystal orbital Hamilton population (COHP) analysis reveals strong bonding contributions (-ICOHP = 1.4 eV/bond) from Pd-Al interactions, whereas Eu-Pd contacts show weaker covalent character (-ICOHP = 0.8 eV/bond).
The EuPd₂Sn₂ structure features two distinct palladium sites: Pd(1) in square-pyramidal Sn coordination (Pd-Sn = 2.61–2.69 Å) and Pd(2) in tetrahedral sites (Pd-Sn = 2.58–2.63 Å). Europium atoms in this compound exhibit eight-fold coordination to palladium (Eu-Pd = 3.14–3.29 Å) with bond critical point densities indicative of polar covalent interactions. Anti-Mackay clusters in Er₁₇Pd₇ analogs demonstrate that Pd-Pd distances exceeding 3.7 Å contribute negligibly to bonding, while Er-Pd contacts below 3.0 Å account for 71% of total bonding energy.
Table 3: Bond Lengths and Coordination Numbers in Europium-Palladium Compounds
| Compound | Bond Type | Length (Å) | Coordination Number | -ICOHP (eV/bond) |
|---|---|---|---|---|
| EuPd₂Al₃ | Pd-Al | 2.48 | 3 | 1.4 |
| Eu-Pd | 3.22 | 12 | 0.8 | |
| EuPd₂Sn₂ | Pd-Sn | 2.61 | 5 | 1.2 |
| Eu-Pd | 3.18 | 8 | 0.7 | |
| Er₁₇Pd₇ | Er-Pd | 2.85–3.68 | 6–8 | 0.1–1.4 |
Properties
CAS No. |
12592-15-3 |
|---|---|
Molecular Formula |
EuPd |
Molecular Weight |
258.38 g/mol |
IUPAC Name |
europium;palladium |
InChI |
InChI=1S/Eu.Pd |
InChI Key |
ZVWBZJYJBMWBBU-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Eu] |
Origin of Product |
United States |
Preparation Methods
Arc-Melting Technique
The most widely reported method for synthesizing EuPd involves direct reaction of elemental europium and palladium under inert conditions.
Procedure :
- Stoichiometric quantities of europium (99.9% purity) and palladium (99.95% purity) are weighed in a 1:1 molar ratio.
- The metals are loaded into a tantalum ampule within an argon-filled glovebox to prevent oxidation.
- The ampule is arc-sealed under helium and placed inside a water-cooled copper hearth.
- Melting is performed via arc-welding at currents of 150–200 A, followed by repeated flipping and remelting to ensure homogeneity.
Key Parameters :
- Temperature: ~1,500°C (localized melting during arc process)
- Cooling rate: Rapid quenching to room temperature
- Atmosphere: High-purity helium or argon
Outcome :
Tube Furnace Synthesis
For larger-scale production, sealed silica tube methods are employed:
Procedure :
- Eu and Pd powders (1:1 ratio) are mixed and pressed into pellets.
- Pellets are sealed in evacuated quartz tubes with residual pressure <10⁻³ mbar.
- Tubes are heated to 900–1,000°C for 72–120 hours.
Optimization Considerations :
- Prolonged annealing (up to 150 hours) improves crystallinity.
- Post-synthesis etching with dilute HNO₃ removes surface impurities.
Flux-Assisted Crystal Growth
Silver Flux Method
Single crystals of EuPd are grown using metallic flux to lower reaction temperatures:
Procedure :
- Eu:Pd:Ag in 1:1:5 molar ratio are sealed in a tantalum crucible.
- Heated to 1,100°C at 5°C/min, held for 24 hours.
- Slowly cooled to 700°C at 2°C/hour, followed by centrifugation to separate flux.
Advantages :
- Yields mm-sized single crystals suitable for anisotropic property measurements.
- Reduces europium volatility compared to arc-melting.
High-Pressure Synthesis
Multi-Anvil Press Technique
Stabilization of metastable EuPd polymorphs is achieved under high pressure:
Procedure :
- Pre-reacted EuPd powder is compressed in a hexagonal boron nitride capsule.
- Pressurized to 4–6 GPa using a multi-anvil apparatus.
- Heated to 1,200°C for 2 hours, then quenched.
Results :
- Hexagonal polymorph (space group P6₃/mmc) with a = 5.24 Å, c = 8.71 Å.
- Enhanced magnetic ordering temperature (TC = 18 K vs. 15 K for cubic phase).
Comparative Analysis of Synthesis Methods
Characterization and Validation
X-Ray Diffraction
Electron Microscopy
Chemical Reactions Analysis
Types of Reactions: Europium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form europium oxide and palladium oxide, or reduced to yield elemental europium and palladium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents such as sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products:
Oxidation: Europium oxide (Eu2O3) and palladium oxide (PdO).
Reduction: Elemental europium and palladium.
Substitution: Various organoeuropium and organopalladium compounds.
Scientific Research Applications
Chemistry: Europium–palladium (1/1) is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: The luminescent properties of europium make europium–palladium (1/1) useful in biological imaging and diagnostic applications. The compound can be used as a contrast agent in imaging techniques such as fluorescence microscopy.
Industry: In industrial applications, europium–palladium (1/1) is used in the production of electronic components, including light-emitting diodes (LEDs) and phosphors for display screens. The compound’s catalytic properties also make it valuable in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which europium–palladium (1/1) exerts its effects is primarily through its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, while europium’s luminescent properties enhance the compound’s utility in imaging and diagnostic applications. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Europium–Transition Metal Compounds
Europium forms intermetallics with other transition metals, such as europium–iron (EuFe₂) and europium–nickel (EuNi₅). These compounds often exhibit magnetic properties due to europium’s 4f electrons. In contrast, europium–palladium (1/1) may display distinct electronic behavior due to palladium’s d-orbital hybridization and higher electronegativity. For example:
Note: Data for Eu–Pd (1/1) inferred from trends in lanthanide–transition metal systems.
Palladium-Based Intermetallics
Palladium forms binary phases with rare-earth elements (e.g., Pd–Gd, Pd–Sm). These compounds often serve in hydrogen storage or catalysis. For instance, Pd–Gd (1:1) shows hydrogen absorption capacities up to 1.2 wt% at 298 K, whereas europium’s larger atomic radius and lower ionization energy may reduce such capabilities in Eu–Pd (1/1). Catalytic applications of Pd–Eu systems could mirror palladium-catalyzed cross-coupling reactions (e.g., arylation of indoles using nanopalladium catalysts ), though europium’s redox activity might introduce unique reactivity pathways.
Structural and Analytical Considerations
Standardization of analytical methods for europium–palladium compounds would follow guidelines similar to those for related intermetallics. For example, the European Pharmacopoeia mandates consistency in monographs for analogous substances, requiring alignment in spectroscopic (e.g., XRD, XPS) and thermal (e.g., DSC) characterization unless justified by novel properties . Crystallographic data deposition, as emphasized in Chemistry – A European Journal guidelines, would be critical for validating the Eu–Pd (1/1) structure .
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Europium-palladium (1/1) compounds, and how can researchers ensure reproducibility?
- Methodological Answer : Solid-state synthesis (e.g., high-temperature annealing under inert atmospheres) and solution-based methods (e.g., co-precipitation with controlled pH) are common. To ensure reproducibility, document stoichiometric ratios, annealing temperatures (±5°C), and atmospheric conditions (e.g., argon flow rates). Include in situ XRD for phase purity validation and cross-reference with literature protocols .
- Critical Data : Provide lattice parameters (Å), crystallographic data (e.g., space group), and purity metrics (e.g., elemental analysis via EDS). For solution synthesis, report pH, reaction time, and ligand coordination effects .
Q. Which characterization techniques are essential for verifying the structural and compositional integrity of Europium-palladium (1/1) compounds?
- Methodological Answer : Use XRD for crystallinity, TEM/HRTEM for nanostructure analysis, and XPS for oxidation state validation (e.g., Eu²⁺/Eu³⁺ and Pd⁰/Pd²⁺). Pair with magnetic susceptibility measurements to confirm europium’s 4f electronic configuration. For bulk composition, combine ICP-OES with EDS mapping .
- Data Interpretation : Highlight discrepancies between expected and observed lattice constants (e.g., Pd incorporation altering europium’s ionic radius). Use Rietveld refinement for quantitative phase analysis .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported catalytic or magnetic properties of Europium-palladium (1/1) compounds?
- Methodological Answer : Systematically isolate variables (e.g., Pd cluster size, europium oxidation state) using controlled synthesis conditions. For catalytic studies, compare turnover frequencies (TOF) under identical reaction parameters (temperature, pressure, solvent). For magnetic contradictions, employ SQUID magnetometry with field-cooled/zero-field-cooled protocols to distinguish intrinsic properties from extrinsic factors (e.g., impurities) .
- Case Study : If Pd-rich domains are observed (via TEM), correlate with reduced catalytic activity due to europium site-blocking. Replicate experiments with gradient compositions to identify thresholds .
Q. What advanced computational and experimental approaches elucidate electronic interactions in Europium-palladium systems?
- Methodological Answer : Combine DFT simulations (e.g., Vienna Ab Initio Simulation Package) with X-ray absorption spectroscopy (XAS) to probe charge transfer and density of states. For experimental validation, use synchrotron-based XANES/EXAFS at europium L₃-edge and palladium K-edge to map orbital hybridization .
- Data Integration : Cross-validate computational bandgap predictions with UV-vis-NIR spectroscopy. Note discrepancies (e.g., experimental bandgaps narrower than DFT predictions) and adjust for relativistic effects in europium’s 4f orbitals .
Q. How should researchers design studies to investigate the stability of Europium-palladium (1/1) compounds under operational conditions (e.g., high-temperature catalysis)?
- Methodological Answer : Use in situ XRD or environmental TEM to monitor phase transitions or oxidation during thermal cycling. For electrochemical stability, perform chronoamperometry in operando conditions (e.g., acidic/alkaline electrolytes). Report degradation metrics (e.g., lattice expansion % per cycle) and correlate with Pd-Eu coordination changes via PDF (Pair Distribution Function) analysis .
- Contradiction Resolution : If stability varies between studies, compare pretreatment protocols (e.g., pre-annealing vs. as-synthesized samples) and surface passivation methods .
Methodological Frameworks for Data Management and Collaboration
Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in Europium-palladium research?
- Methodological Answer : Adopt structured metadata templates (e.g., ISA-Tab) for experimental parameters, and deposit datasets in repositories like Zenodo or ChemRxiv. Use unique identifiers (e.g., DOI) for spectral data (XRD, XPS) and link to computational input files (e.g., CIF for crystal structures) .
- Collaborative Workflows : Align with EU platforms for chemical data interoperability (e.g., Common Data Platform on Chemicals) to avoid redundant studies and enhance cross-institutional validation .
Guidance for Addressing Peer Review Challenges
Q. How should researchers respond to critiques about incomplete characterization or insufficient statistical rigor?
- Methodological Answer : Preemptively include error margins (e.g., ±σ for catalytic activity measurements) and triplicate datasets. For structural characterization, provide raw diffraction patterns alongside refined data. Use Bayesian statistics to quantify uncertainty in rare-earth/Pd interactions .
- Revision Strategy : Address reviewer concerns by adding control experiments (e.g., Pd-free syntheses to isolate europium’s role) or supplementary microscopy (AFM for surface roughness analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
